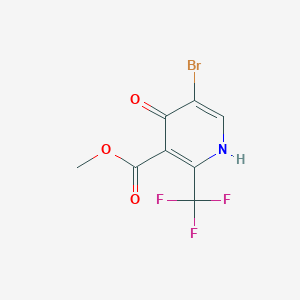![molecular formula C36H37F2P B14908406 [2-[2,6-bis(3-fluorophenyl)phenyl]phenyl]-dicyclohexylphosphane](/img/structure/B14908406.png)
[2-[2,6-bis(3-fluorophenyl)phenyl]phenyl]-dicyclohexylphosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-[2,6-bis(3-fluorophenyl)phenyl]phenyl]-dicyclohexylphosphane is a complex organophosphorus compound characterized by its unique structure, which includes multiple phenyl and fluorophenyl groups attached to a dicyclohexylphosphane core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-[2,6-bis(3-fluorophenyl)phenyl]phenyl]-dicyclohexylphosphane typically involves multi-step organic reactions. One common method includes the reaction of dicyclohexylphosphane with 2,6-bis(3-fluorophenyl)phenyl bromide under palladium-catalyzed cross-coupling conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like toluene at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
[2-[2,6-bis(3-fluorophenyl)phenyl]phenyl]-dicyclohexylphosphane can undergo various chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Coordination: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Substitution: Electrophiles such as bromine or nitronium ions can be used under acidic conditions.
Coordination: Transition metal salts like palladium chloride or platinum chloride are used in the presence of solvents like dichloromethane.
Major Products
Oxidation: Phosphine oxides.
Substitution: Substituted phenyl derivatives.
Coordination: Metal-phosphane complexes.
Aplicaciones Científicas De Investigación
[2-[2,6-bis(3-fluorophenyl)phenyl]phenyl]-dicyclohexylphosphane has several applications in scientific research:
Catalysis: It is used as a ligand in homogeneous catalysis, particularly in cross-coupling reactions.
Material Science: The compound is explored for its potential in the development of new materials with unique electronic properties.
Medicinal Chemistry: Research is ongoing to investigate its potential as a pharmacophore in drug design.
Biological Studies: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Mecanismo De Acción
The mechanism by which [2-[2,6-bis(3-fluorophenyl)phenyl]phenyl]-dicyclohexylphosphane exerts its effects largely depends on its role as a ligand. In catalysis, it coordinates with metal centers to form active catalytic species that facilitate various chemical transformations. The molecular targets and pathways involved include:
Transition Metal Centers: The phosphane coordinates with metals like palladium or platinum, altering their electronic properties and reactivity.
Enzyme Inhibition: In biological systems, it may interact with enzyme active sites, inhibiting their function.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphane: A simpler phosphane ligand with three phenyl groups.
Dicyclohexylphosphane: A phosphane ligand with two cyclohexyl groups.
Bis(diphenylphosphino)ethane: A bidentate ligand with two diphenylphosphino groups.
Uniqueness
[2-[2,6-bis(3-fluorophenyl)phenyl]phenyl]-dicyclohexylphosphane is unique due to the presence of multiple fluorophenyl groups, which can significantly alter its electronic properties and steric profile compared to simpler phosphane ligands. This makes it particularly valuable in fine-tuning the reactivity and selectivity of catalytic processes.
Propiedades
Fórmula molecular |
C36H37F2P |
|---|---|
Peso molecular |
538.6 g/mol |
Nombre IUPAC |
[2-[2,6-bis(3-fluorophenyl)phenyl]phenyl]-dicyclohexylphosphane |
InChI |
InChI=1S/C36H37F2P/c37-28-14-9-12-26(24-28)32-21-11-22-33(27-13-10-15-29(38)25-27)36(32)34-20-7-8-23-35(34)39(30-16-3-1-4-17-30)31-18-5-2-6-19-31/h7-15,20-25,30-31H,1-6,16-19H2 |
Clave InChI |
WAWNLPNYTSSCCM-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3C4=C(C=CC=C4C5=CC(=CC=C5)F)C6=CC(=CC=C6)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Bromo-6-fluoro-2-methylthiazolo[4,5-b]pyridine](/img/structure/B14908337.png)







![n-(4-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B14908391.png)



![1-(Pyrrolidin-1-yl)-2-(thieno[2,3-d]pyrimidin-4-ylamino)ethan-1-one](/img/structure/B14908412.png)
